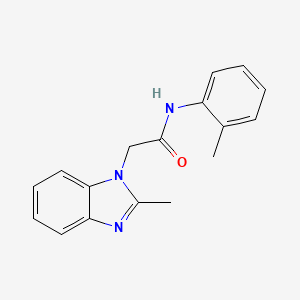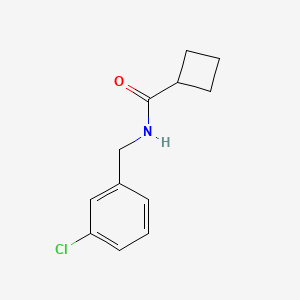
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide, commonly known as MMDA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMDA belongs to the class of benzoxadiazoles, which are known to exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
MMDA has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent cytotoxicity against cancer cells and to inhibit the growth of tumor xenografts in mice. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of MMDA is not fully understood. However, it is known to interact with various targets in the cell, including tubulin, histone deacetylases (HDACs), and heat shock protein 90 (HSP90). MMDA has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of cell death. MMDA has also been shown to inhibit HSP90, leading to the degradation of client proteins involved in cancer cell survival.
Biochemical and Physiological Effects:
MMDA has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values in the nanomolar range. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). MMDA has been shown to inhibit the growth of tumor xenografts in mice, with no apparent toxicity to normal tissues. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as evidenced by the preservation of neuronal function and the reduction of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMDA in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using MMDA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability. Another limitation is its potential toxicity to normal cells, which may limit its therapeutic window.
Zukünftige Richtungen
There are several future directions for the study of MMDA. One direction is to further elucidate its mechanism of action, particularly with regard to its interactions with tubulin, HDACs, and HSP90. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Yet another direction is to explore its potential applications in other diseases, such as infectious diseases and autoimmune diseases.
Synthesemethoden
The synthesis of MMDA involves the reaction of 2-(2-methylphenoxy)acetic acid with 7-morpholino-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUYCOPFPQJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)






![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)
